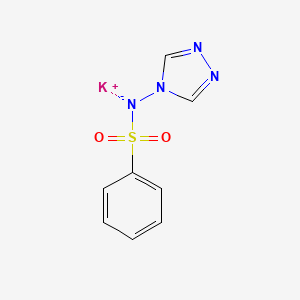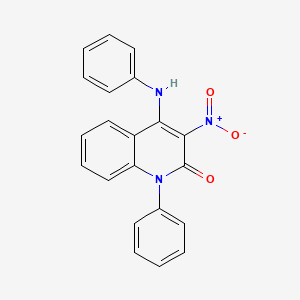
4-anilino-3-nitro-1-phenyl-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-anilino-3-nitro-1-phenyl-2(1H)-quinolinone, commonly known as ANQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in cancer research. ANQ is a highly potent and selective inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair.
作用机制
ANQ inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. Topoisomerase II is involved in the unwinding and rewinding of DNA during replication and repair. ANQ binds to the enzyme and prevents it from re-ligating the DNA strand, leading to the formation of a cleaved DNA-topoisomerase II complex. This complex is highly cytotoxic and leads to DNA damage and cell death.
Biochemical and Physiological Effects:
ANQ has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to be effective against multidrug-resistant cancer cells. ANQ has been shown to be non-toxic to normal cells, indicating its potential as a selective anticancer agent. However, further studies are needed to determine the long-term effects of ANQ on normal cells.
实验室实验的优点和局限性
ANQ has several advantages for lab experiments, including its high potency and selectivity for topoisomerase II. It has also been shown to be effective against multidrug-resistant cancer cells. However, ANQ has several limitations, including its potential toxicity to normal cells and the need for further studies to determine its long-term effects.
未来方向
There are several future directions for research on ANQ. One potential direction is to investigate its potential as a selective anticancer agent. Another potential direction is to investigate its potential as a chemosensitizer, which could enhance the efficacy of other anticancer agents. Further studies are also needed to determine the long-term effects of ANQ on normal cells and to investigate its potential as a therapeutic agent for other diseases.
合成方法
ANQ can be synthesized using a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This is followed by the reaction of N-acetyl-2-aminobenzoic acid with nitric acid and sulfuric acid to form 4-nitro-2-aminobenzoic acid. The final step involves the reaction of 4-nitro-2-aminobenzoic acid with phenylhydrazine and acetic anhydride to form ANQ.
科学研究应用
ANQ has been extensively studied for its potential applications in cancer research. It has been shown to be a highly potent and selective inhibitor of topoisomerase II, which is involved in DNA replication and repair. ANQ has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. It has also been shown to be effective against multidrug-resistant cancer cells.
属性
IUPAC Name |
4-anilino-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-21-20(24(26)27)19(22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21)16-11-5-2-6-12-16/h1-14,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZNQIJNVSRLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5011019.png)
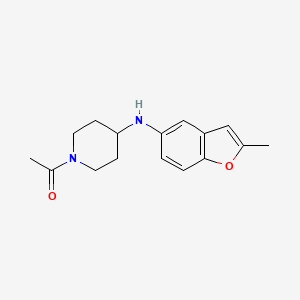
![4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid](/img/structure/B5011024.png)
![{[2-({4-hydroxy-3-[(octadecylamino)carbonyl]-1-naphthyl}oxy)ethyl]thio}acetic acid](/img/structure/B5011033.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5011037.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5011039.png)
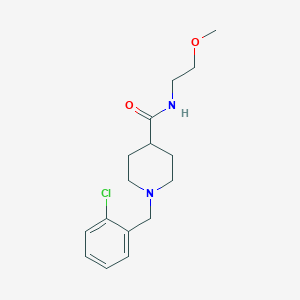
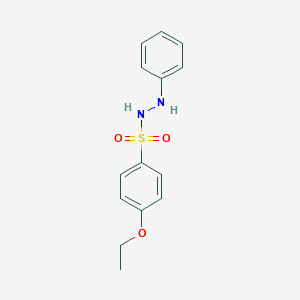
![2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5011065.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5011069.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5011086.png)
![3-{[4-(4-morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5011087.png)
